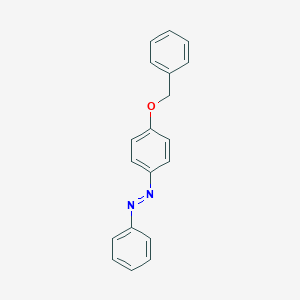

4-(Phenylmethoxy)azobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylmethoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQJMOEGSAXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260350 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75365-76-3 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75365-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075365763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Azobenzene Derivatives in Photoresponsive Systems

Azobenzene (B91143) and its derivatives are a cornerstone of photochromic chemistry, renowned for their ability to undergo reversible isomerization between two distinct forms: a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer. udayton.edumdpi.com This transformation, triggered by light of a specific wavelength, leads to significant changes in molecular geometry, with the distance between the 4 and 4' positions of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org This molecular motion is accompanied by alterations in other physical and chemical properties, including dipole moment, absorption spectra, polarity, and solubility. beilstein-journals.orgrsc.org

The isomerization process is typically initiated by irradiating the trans isomer with ultraviolet (UV) light (around 320–380 nm), which promotes it to the cis state. beilstein-journals.org The reverse cis-to-trans isomerization can be triggered by visible light (around 400–450 nm) or occurs thermally in the dark. beilstein-journals.orgrsc.org The kinetics of this thermal relaxation can vary from milliseconds to days, depending on the molecular structure and its environment. beilstein-journals.org

This reliable and reversible photoswitching capability makes azobenzene derivatives ideal components for a vast array of advanced materials and systems. rsc.orgnih.gov They have been incorporated into polymers to create photoresponsive materials where properties like viscosity, glass transition temperature, and mechanical characteristics can be controlled by light. rsc.orgrsc.org Furthermore, their applications extend to molecular photoswitches, information storage devices, photo-controlled self-assembly, and photoactuators. rsc.orgmdpi.com In the realm of biology and medicine, they are used to create photoswitchable ligands to remotely control the activity of proteins and other biological processes with high spatiotemporal precision. nih.govnih.govnih.gov

Significance of the Phenylmethoxy Substitution in Azobenzene Chemistry

The properties of the core azobenzene (B91143) structure can be precisely tuned by attaching different chemical substituents to its phenyl rings. mdpi.comrsc.orgrsc.org These substituents can modify the electronic and steric characteristics of the molecule, thereby influencing its absorption spectra, the kinetics of isomerization, and the stability of the cis and trans isomers. mdpi.comrsc.orgmdpi.com Substituents are generally classified by their electronic properties (electron-donating or electron-withdrawing) and their physical size (steric hindrance). mdpi.com

The 4-(Phenylmethoxy)azobenzene molecule features a phenylmethoxy group (–O–CH₂–C₆H₅) at the 4-position of one of the phenyl rings. This substituent imparts several key characteristics:

Electronic Effects : The ether oxygen atom acts as an electron-donating group, which can influence the energy levels of the azobenzene's molecular orbitals. Electron-donating groups can affect the rate of isomerization and the lifetime of the cis-isomer. mdpi.com

Steric Bulk : The entire phenylmethoxy group is sterically demanding. Bulky substituents, particularly at the ortho positions, can hinder the isomerization process or stabilize one isomer over the other. mdpi.com While the phenylmethoxy group is at the para position, its size can still influence intermolecular interactions and packing in condensed phases.

Liquid Crystal Properties : The elongated, rigid structure of azobenzene derivatives makes them suitable for forming liquid crystalline phases. researchgate.netrsc.org The addition of a phenylmethoxy group can enhance this tendency, influencing the type of mesophase formed and its thermal range. The benzyloxy group is a common moiety in the design of liquid crystalline materials. tuiasi.romdpi.com

The combination of these features makes this compound a potentially valuable building block. For instance, its derivatives have been explored as intermediates in the synthesis of other complex molecules and have been studied in the context of thermoresponsive and liquid crystalline materials. chemicalbook.comresearchgate.netrsc.org The specific nature of the phenylmethoxy group allows for a fine-tuning of the azobenzene's properties, bridging the gap between simple alkyl-substituted azobenzenes and more complex, functionalized systems.

Scope and Research Focus of the Outline

Azo-Coupling Reactions for Core Structure Formation

The formation of the fundamental azobenzene structure is most commonly achieved through azo-coupling reactions, a cornerstone of dye chemistry for over a century. This process involves two key stages: the formation of a diazonium salt and its subsequent reaction with an electron-rich coupling partner.

Diazotization and Phenol (B47542) Coupling Methodologies

The synthesis of the azobenzene core typically begins with the diazotization of an aromatic primary amine. This reaction is conducted in an acidic medium, often with sodium nitrite, at low temperatures (0–5 °C) to generate a diazonium salt. These salts are generally unstable and are used immediately in the next step. The diazonium salt is a weak electrophile and reacts with an activated, electron-rich aromatic compound, such as a phenol, via an electrophilic aromatic substitution mechanism.

The coupling with phenols is usually carried out under alkaline or slightly acidic conditions (pH 8-10). The hydroxyl group of the phenol activates the aromatic ring, directing the substitution primarily to the para position. If the para position is already occupied, the coupling occurs at the ortho position, though this is generally slower. For instance, the reaction of a phenyl diazonium salt with phenol yields 4-hydroxyazobenzene. The reaction is versatile, allowing for a wide range of substituents on both the aniline (B41778) and phenol components, often resulting in high-purity products with good yields.

Table 1: Azo Coupling Reaction Conditions and Yields

| Diazonium Component | Coupling Component | Conditions | Product | Yield | Reference |

| Diazotized p-aminophenol | Phenol | 1. NaNO₂, 1M HCl, 0°C; 2. NaOH (aq), 0°C to RT, 2h | 4,4'-dihydroxyazobenzene | 78% | nih.gov |

| Diazotized Aniline | Phenol | 1. NaNO₂, HCl, 0-5°C; 2. NaOH (aq) | 4-hydroxyazobenzene | - | masterorganicchemistry.com |

| Diazotized p-substituted anilines | 4-(Benzyloxy)phenol | 1. NaNO₂, H₂SO₄; 2. NaOH (aq), 0-5°C, pH 8-9 | 2-((4-Aryl)diazenyl)-4-(benzyloxy)phenols | - | researchgate.neticrc.ac.ir |

Strategies for Phenylmethoxy Group Introduction

The introduction of the phenylmethoxy (benzyloxy) group, which characterizes the title compound, can be accomplished through two primary strategies: pre-coupling etherification or post-coupling etherification.

Pre-Coupling Etherification: This approach involves synthesizing 4-(benzyloxy)phenol first, which then serves as the coupling component in the azo reaction. researchgate.neticrc.ac.irresearchgate.net The synthesis of 4-(benzyloxy)phenol is typically achieved via the Williamson ether synthesis, where hydroquinone (B1673460) is mono-alkylated with a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base like sodium hydroxide, potassium carbonate, or potassium ethoxide. google.comacgpubs.orgjk-sci.commasterorganicchemistry.comlibretexts.org Careful control of stoichiometry is required to minimize the formation of the diether byproduct, 1,4-bis(benzyloxy)benzene. google.com Once prepared, 4-(benzyloxy)phenol is coupled with a diazotized aniline to yield this compound and its analogs. researchgate.netresearchgate.net This method is advantageous for creating a variety of derivatives by simply changing the starting aniline.

Functionalization and Derivatization Techniques

Beyond the core synthesis, functionalization and derivatization are key to tuning the properties of azobenzenes for specific applications. These techniques introduce additional chemical moieties that can influence the molecule's photochromism, solubility, and ability to be incorporated into larger systems.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the azobenzene scaffold. researchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and π-extended azobenzene derivatives. One prominent strategy involves the Pd(II)-catalyzed, directing-group-assisted C-H activation and functionalization. For example, aromatic and aliphatic carboxamides can be coupled with iodoazobenzene, where the amide group directs the site-selective C-H arylation. mdpi.com

Other Pd-catalyzed reactions include the coupling of N-Boc aryl hydrazines with aryl halides, which, after an oxidation step, yield unsymmetrical azobenzenes. nih.gov Suzuki and Heck couplings are also employed, for instance, in the annulative π-extension of naphthalene (B1677914) derivatives to form fluoranthenes, showcasing the power of these reactions to build complex polycyclic aromatic systems fused to the azobenzene unit. nih.govbeilstein-journals.org These reactions significantly expand the library of accessible azobenzene structures, which would be difficult to synthesize via traditional azo coupling alone.

Esterification and Amide Bond Formation

Ester and amide functionalities are frequently incorporated into azobenzene derivatives to modulate their properties or to provide handles for further reactions, such as polymerization. These groups can be introduced by reacting azobenzenes that contain carboxylic acid or hydroxyl groups.

Esterification: Azobenzenes bearing a hydroxyl group, such as 4-hydroxyazobenzene or its derivatives, can be esterified. For example, 4-ferrocenyl-4'-hydroxyazobenzene has been esterified with various 4-n-alkyloxybenzoic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). researchgate.net Similarly, azobenzenes containing a carboxylic acid group, like 4'-Hydroxyazobenzene-4-carboxylic acid, can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com This reaction is reversible and is often driven to completion by using the alcohol as the solvent.

Amide Bond Formation: Amide bonds are formed by coupling an azobenzene containing a carboxylic acid with an amine. For instance, novel amide derivatives have been synthesized from azobenzene-4,4′-dicarboxylic acid. mdpi.comnih.gov The reaction typically involves activating the carboxylic acid, for example, by converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. acs.org These amide linkages can introduce new functionalities and influence the intermolecular interactions, such as hydrogen bonding, within the final material. nih.gov

Graft Polymerization for Azobenzene-Containing Systems

Incorporating azobenzene units into polymers allows for the creation of "smart" materials whose macroscopic properties can be controlled by light. Graft polymerization is a common technique to achieve this, where azobenzene-containing polymer chains are grown from a backbone polymer.

A prevalent method is Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. springernature.com The process typically begins with the synthesis of an azobenzene-containing monomer, such as a methacrylate (B99206) or acrylate (B77674) with an azobenzene moiety in the side chain. mdpi.comresearchgate.net For example, 6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate (MMAzo) has been used as a monomer. researchgate.net A macroinitiator is prepared by modifying a polymer backbone (e.g., ethyl cellulose) to introduce initiator sites, such as 2-bromoisobutyryloxy groups. researchgate.net The ATRP of the azobenzene monomer is then initiated from these sites using a catalyst system, commonly a copper(I) halide with a ligand like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA). mdpi.comresearchgate.net This "grafting-from" approach allows for the synthesis of well-defined graft copolymers with controlled side-chain length and narrow molecular weight distributions, which are crucial for predictable material properties. mdpi.comresearchgate.net

Table 2: ATRP Polymerization of Azobenzene-Containing Monomers

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Result | Reference |

| AzoAA (Acrylate) | ECP | CuCl/PMDETA | 1,4-Dioxane | 65 | Controlled polymerization, Đ ≤ 1.35 | mdpi.com |

| AzoMA (Methacrylate) | ECP | CuBr/PMDETA | Anisole | 95 | Controlled polymerization, Đ ≤ 1.25 | mdpi.com |

| MMAzo (Methacrylate) | Ethyl cellulose-Br | CuBr/PMDETA | Anisole | 90 | Graft copolymer, narrow polydispersity | researchgate.net |

| Poly(M6A) (Methacrylate) | Allyl 2-bromoisobutyrate | Cu(I)Br | THF | - | Controlled polymerization, low polydispersity | researchgate.net |

Phosphoramidite (B1245037) Monomer Synthesis for Nucleic Acid Integration

The incorporation of azobenzene moieties into oligonucleotides is a powerful strategy for the photoregulation of nucleic acid structure and function. This is achieved by synthesizing a phosphoramidite monomer of the azobenzene derivative, which can then be used in standard automated solid-phase oligonucleotide synthesis. nih.govnih.gov The general synthetic pathway involves creating an azobenzene scaffold equipped with a hydroxyl group, which serves as the attachment point for the phosphoramidite chemistry. researchgate.net

A common strategy involves a multi-step process:

Synthesis of the Azobenzene Scaffold : This often begins with the reduction of nitrophenyl alcohols or a related precursor. researchgate.net

Protection of the Hydroxyl Group : The primary hydroxyl group of the azobenzene derivative is protected with a 4,4′-dimethoxytrityl (DMT) group. This acid-labile protecting group is standard in oligonucleotide synthesis, safeguarding the hydroxyl function during subsequent steps and facilitating purification. researchgate.netresearchgate.net

Phosphitylation : The final step is the phosphitylation of the remaining free hydroxyl group. This is typically accomplished by reacting the DMT-protected azobenzene alcohol with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as triethylamine (B128534) or N,N-diisopropylethylamine. researchgate.netresearchgate.net The resulting phosphoramidite monomer is then ready for use in DNA or RNA synthesizers. nih.gov

A detailed synthetic protocol for an analogous ortho-functionalized tetrafluorinated azobenzene phosphoramidite highlights this process. The synthesis starts from a tetrafluorinated azobenzene carboxylic acid which is converted to an ethanolamine (B43304) derivative. The key final steps to generate the phosphoramidite are outlined in the table below. researchgate.net

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | DMT Protection | 1 equiv. 4,4′-dimethoxytrityl chloride (DMT-Cl), anhydrous pyridine, room temperature, overnight. | 58% |

| 2 | Phosphitylation | 3 equiv. 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, 10 equiv. TEA, anhydrous THF, 2 h, room temperature. | 58% |

This phosphoramidite monomer can then be incorporated at any desired position within an oligonucleotide sequence using a conventional DNA synthesizer. nih.govspringernature.com The coupling time for the azobenzene phosphoramidite may be extended, for instance to 10 minutes, to ensure efficient reaction. glenresearch.com

Spectroscopic and Chromatographic Methods for Synthetic Product Elucidation

The characterization and purification of synthetic products like this compound and its phosphoramidite derivatives rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for verifying the chemical structure, assessing purity, and confirming the success of each synthetic step. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and environment of protons in the molecule. Characteristic signals for the aromatic protons of the azobenzene core, the benzylic protons of the phenylmethoxy group, and the protons of the DMT and phosphoramidite moieties can be identified and integrated to confirm the structure. rsc.orgnih.gov For example, the six protons of the DMT group's methoxy (B1213986) substituents typically appear as a sharp singlet around 3.7-3.8 ppm in CDCl₃. nih.gov

¹³C NMR is used to identify all unique carbon atoms in the molecule, confirming the carbon skeleton. rsc.orgnih.gov

³¹P NMR is specifically used for phosphoramidites and phosphorylated oligonucleotides to confirm the presence and chemical environment of the phosphorus atom, which typically shows a characteristic signal around 140-150 ppm.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight of the synthesized compounds, which provides strong evidence for the elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is fundamental for characterizing azobenzene derivatives due to their photochromic nature. nih.gov The π-conjugated system of the azobenzene chromophore gives rise to distinct absorption bands. nih.gov The trans isomer typically shows a strong π-π* transition band around 320-360 nm and a weaker n-π* transition in the visible region. rsc.org Upon irradiation with UV light, it converts to the cis isomer, leading to characteristic changes in the absorption spectrum. This property is not only used for characterization but is the basis for its application in photoswitching. acs.org

Chromatographic Methods , especially High-Performance Liquid Chromatography (HPLC), are indispensable for both analysis and purification. unibe.ch

Analytical HPLC is used to assess the purity of the final phosphoramidite monomer and the synthesized oligonucleotides.

Preparative HPLC is a standard method for purifying the final products. glenresearch.com The presence of both cis and trans isomers of the azobenzene moiety can sometimes lead to peak broadening or the appearance of multiple peaks in the chromatogram, which must be considered during analysis. glenresearch.com

The table below summarizes typical spectroscopic data used for the characterization of an azobenzene-related phosphoramidite building block. nih.gov

| Technique | Observed Data / Characteristic Signals |

|---|---|

| ¹H NMR | δ (ppm): 7.7-8.1 (aromatic), 7.1-7.4 (aromatic), 6.8 (aromatic), 4.9 (CH₂), 3.78 (DMT -OCH₃), 3.6-4.1 (linker/spacer protons), 2.4 (phosphoramidite -CH) |

| ¹³C NMR | δ (ppm): 158.6, 147-154, 113-136 (aromatic/azo), 86.3 (DMT quaternary C), 55.3 (DMT -OCH₃), 20-70 (linker/spacer/phosphoramidite carbons) |

| HRMS | Calculated and found m/z values match to within a few ppm, confirming the elemental formula. Example: [M+Na]⁺ calculated for C₃₁H₃₁NO₇Na⁺: 552.1993; found: 552.1996. nih.gov |

Reversible Photoisomerization: Trans-Cis (E-Z) Interconversion

Azobenzene compounds can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. beilstein-journals.org The trans isomer is nearly planar and more stable by approximately 12 kcal/mol compared to the non-planar cis isomer. beilstein-journals.org The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings changes from 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

Irradiation with light of a specific wavelength, typically in the UV-A range (320–350 nm), can induce the trans-to-cis isomerization. beilstein-journals.orgnih.gov The reverse cis-to-trans isomerization can be initiated by irradiation with light of a different, often longer, wavelength (e.g., in the blue-green region of the visible spectrum) or by thermal relaxation. nih.govrsc.org The photochemical conversions for many azobenzenes occur on a picosecond timescale, while thermal relaxation can be much slower, ranging from milliseconds to days. beilstein-journals.org

The quantum yield of photoisomerization, which is the efficiency of the photochemical reaction, can be influenced by the excitation wavelength. scispace.com For many azobenzene derivatives, the sum of the quantum yields for the forward and reverse photoisomerization is less than one, suggesting multiple pathways for de-excitation. beilstein-journals.org

Mechanistic Pathways of Isomerization and Excited State Dynamics

The mechanism of azobenzene isomerization has been a subject of extensive research and debate, with two primary pathways proposed: torsion (rotation) and inversion. researchgate.net

The torsion mechanism involves the rotation of the phenyl rings around the N=N double bond. beilstein-journals.orgresearchgate.net This pathway is often associated with the π→π* electronic transition (S₀→S₂ excitation). beilstein-journals.org Theoretical studies suggest that upon excitation to the first excited state (S₁), the rotation pathway is essentially barrierless, with a conical intersection near the midpoint that facilitates relaxation back to the ground state (S₀) as either the cis or trans isomer. acs.orgnycu.edu.tw The lowest energy conical intersections are typically found on the torsional pathway at CNNC angles between 90-95 degrees. nih.gov This mechanism is considered the primary route for decay from the S₁ state. nih.gov

The inversion mechanism involves a planar, in-plane "lateral shift" of one of the nitrogen atoms through a linear transition state. researchgate.net This pathway is associated with the n→π* electronic transition (S₀→S₁ excitation). beilstein-journals.org In the ground state, the inversion pathway is generally preferred for thermal isomerization. acs.orgresearchgate.net However, in the excited state, the inversion channel is often considered unfavorable for efficient electronic relaxation due to a significant energy barrier. nycu.edu.twnih.gov Some studies propose that the inversion mechanism might become relevant if the molecule is excited with excess energy. nih.gov A concerted inversion mechanism, where both aryl rings adopt a collinear arrangement before inversion, has also been proposed. nih.gov

Conical intersections are regions where two electronic potential energy surfaces become degenerate, facilitating highly efficient, non-radiative decay from an excited electronic state back to the ground state. pnas.org These intersections are crucial in dictating the transient pathways of photochemical processes. pnas.org For azobenzene, a conical intersection between the ground (S₀) and first excited (S₁) states is found along the rotational pathway, which allows for the rapid (sub-picosecond to picosecond) relaxation observed experimentally. acs.orgnycu.edu.tw The presence and accessibility of these conical intersections are key to the photoisomerization process. acs.org

The solvent environment can influence the kinetics and mechanism of azobenzene isomerization. researchgate.net While solvent viscosity can affect excited-state lifetimes, solvent polarity appears to play a more significant role in determining the isomerization rates. claudiozannoni.it In some ionic liquids, both rotation and inversion mechanisms can occur, while in others, only rotation is observed. nih.gov The solvent can alter the packing and morphology of azobenzene-containing polymers, which in turn affects the isomerization kinetics. researchgate.net For instance, in less polar solvents, some azobenzene derivatives show a higher generation of the cis-isomer. researchgate.net In polar solvents, molecules like p-hydroxyazobenzene may undergo rapid thermal isomerization, which can be attributed to the formation of intermolecular hydrogen bonds with the solvent molecules. researchgate.net

Photoexcitation and Electronic Absorption Transitions

The photoisomerization of azobenzene is initiated by the absorption of a photon, leading to electronic transitions. The UV-visible absorption spectrum of a typical azobenzene derivative shows two characteristic bands:

A strong absorption band in the near-UV region (around 320-350 nm) corresponding to the π→π* transition (S₀→S₂). beilstein-journals.orgresearchgate.net

A weaker absorption band in the visible region (around 450 nm) corresponding to the n→π* transition (S₀→S₁). beilstein-journals.orgresearchgate.net

The π→π* transition is delocalized over the entire molecule, while the n→π* transition originates from the non-bonding lone pair electrons of the nitrogen atoms. beilstein-journals.orgacs.org Upon excitation to the S₂ state, the molecule typically undergoes rapid internal conversion to the S₁ state before isomerization occurs. acs.org The specific wavelengths and intensities of these absorption bands can be modified by adding substituents to the phenyl rings. rsc.org For example, push-pull systems with electron-donating and electron-withdrawing groups can cause a red-shift in the π→π* transition. researchgate.netnih.gov

(n, π) and (π, π) Electronic Transitions**

The electronic absorption spectrum of this compound, like other azobenzene derivatives, is characterized by two primary electronic transitions: a high-intensity π → π* transition and a low-intensity, symmetry-forbidden n → π* transition. beilstein-journals.orgmdpi.com

The π → π transition* involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the more stable trans isomer of azobenzene compounds, this transition is strong and typically occurs in the ultraviolet (UV) region, at approximately 320-380 nm. beilstein-journals.orgresearchgate.net In the case of 4-alkoxy substituted azobenzenes, this band is observed near 360 nm. researchgate.net This intense absorption is responsible for the pale yellow color of trans-azobenzene.

The n → π transition* corresponds to the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is significantly weaker and occurs at longer wavelengths, in the visible region, typically around 440 nm for the trans isomer. beilstein-journals.org For the cis isomer, the n → π* transition becomes more allowed and, consequently, more intense.

The presence of substituents on the phenyl rings, such as the phenylmethoxy group at the para position, can influence the precise wavelength of these absorption bands. mdpi.com For instance, a closely related compound, 4-(4′-(Benzyloxy(phenylazo)benzyl Alcohol), exhibits its π-π* transition at 350 nm and its n-π* transition around 450 nm. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in modulating these energy levels.

Table 1: Typical Electronic Transitions for a 4-Alkoxyazobenzene Derivative

| Transition | Isomer | Typical Wavelength (nm) | Molar Absorptivity (ε) |

| π → π | trans | ~350-360 | High |

| n → π | trans | ~440-450 | Low |

| n → π * | cis | ~430-440 | Moderate |

Wavelength Dependence of Photoisomerization Efficiency

A noteworthy characteristic of azobenzene systems is that the efficiency of photoisomerization is dependent on the wavelength of the excitation light. beilstein-journals.org This phenomenon represents a departure from Kasha's rule, which posits that the emitting level of a given multiplicity is the lowest excited level of that multiplicity.

Typically, irradiation with UV light corresponding to the strong π → π* transition (around 320-380 nm) is highly effective in inducing the trans-to-cis isomerization. beilstein-journals.org Conversely, the reverse cis-to-trans isomerization can be efficiently triggered by irradiating with visible light that excites the n → π* band of the cis isomer (around 400-450 nm). beilstein-journals.org The existence of distinct absorption bands for the two isomers allows for photochemical control over their relative populations in a sample, leading to a photostationary state (PSS) that is dependent on the irradiation wavelength. beilstein-journals.org

Isomerization Kinetics and Quantum Yields

The rates at which the forward and reverse isomerization processes occur, along with their quantum efficiencies, are critical parameters that define the performance of azobenzene-based molecular switches.

Photoinduced Forward Isomerization Rates

The efficiency of the light-induced trans-to-cis isomerization is quantified by the photoisomerization quantum yield (Φ). This value represents the probability that an absorbed photon will lead to an isomerization event. For unsubstituted azobenzene in solution, the quantum yield for the trans-to-cis isomerization upon irradiation of the π → π* band is approximately 0.11. nih.gov

The quantum yield can be influenced by the molecular environment. For example, when azobenzene is attached to a DNA strand, the quantum yield for trans-to-cis photoisomerization can decrease significantly. nih.gov The rate of this photoinduced process is on the order of picoseconds. beilstein-journals.org

Table 2: Representative Photoisomerization Quantum Yields for Azobenzene

| Process | Condition | Wavelength (nm) | Quantum Yield (Φ) |

| trans → cis | In decane (B31447) solution | ~365 | ~0.11 nih.gov |

| trans → cis | Attached to single-stranded DNA | Not specified | ~0.036 nih.gov |

| trans → cis | Attached to double-stranded DNA | Not specified | ~0.0056 nih.gov |

Thermal Back-Isomerization (Cis-to-Trans Relaxation) Rates

The cis isomer of azobenzene is thermally less stable than the trans isomer and will spontaneously relax back to the trans form in the dark. This thermal back-isomerization is a much slower process, with rates that can range from milliseconds to days depending on the molecular structure and environment. beilstein-journals.org

For 4-alkoxyazobenzenes, a category that includes this compound, the rate of this thermal relaxation is influenced by the length of the alkoxy chain. Studies have shown that the half-life of the cis isomer generally increases with increasing length of the alkoxy chain when measured in solution. rsc.orgrsc.org This suggests that bulkier alkoxy groups can sterically hinder the isomerization process, thereby enhancing the stability of the cis form.

Table 3: Effect of Alkoxy Chain Length on the Thermal Half-Life of cis-4-Alkoxyazobenzenes in Acetonitrile at 25°C

| Compound | Alkoxy Chain | Half-life (h) |

| 4-Methoxyazobenzene | -OCH₃ | ~49 |

| 4-Ethoxyazobenzene | -OCH₂CH₃ | ~53 |

| 4-Propoxyazobenzene | -O(CH₂)₂CH₃ | ~57 |

| 4-Butoxyazobenzene | -O(CH₂)₃CH₃ | ~60 |

| Data derived from trends reported in scientific literature. rsc.org |

Factors Influencing Switching Rates: Substituent Effects and Intramolecular Interactions

The switching rates of azobenzene derivatives are highly tunable through chemical modification, particularly through the introduction of substituents on the phenyl rings. mdpi.com The phenylmethoxy group in this compound is an electron-donating group, which influences the electronic properties of the azo chromophore.

Electron-donating substituents at the para position, such as alkoxy groups, are known to affect the thermal cis-to-trans isomerization rate. nih.govnih.gov As noted, increasing the steric bulk of the alkoxy group tends to increase the half-life of the cis isomer. rsc.orgrsc.org The benzyloxy group (-OCH₂C₆H₅) is a type of alkoxy group and would be expected to follow this trend, contributing to a relatively stable cis state compared to smaller alkoxy substituents.

Furthermore, the isomerization mechanism itself can be influenced by the nature of the substituent. Theoretical studies suggest that electron-donating groups increase the energy barrier for the inversion pathway of isomerization in the ground state. nih.gov The solvent environment also plays a critical role, with solvent polarity capable of altering isomerization kinetics. nih.gov In solid states, such as in polymer films, the thermal isomerization rates are also dependent on factors like the glass transition temperature of the polymer and how the azobenzene moiety is attached to the polymer backbone. mcgill.ca

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy for Photochromism

The photochromism of azobenzene (B91143) derivatives like 4-(Phenylmethoxy)azobenzene is fundamentally governed by the reversible isomerization between its trans and cis states, which can be triggered by light. researchgate.net Electronic absorption spectroscopy is a primary tool for investigating this process. The trans isomer typically exhibits a strong π-π* absorption band in the UV region (around 320-360 nm) and a weaker n-π* transition in the visible region (around 450 nm). researchgate.netmdpi.com Upon irradiation with UV light, the molecule undergoes isomerization to the cis form. This transformation is characterized by a decrease in the intensity of the π-π* band and a slight increase in the n-π* band. researchgate.net The reverse cis-to-trans isomerization can be induced by irradiation with visible light or occurs thermally. mdpi.com

For instance, studies on similar azobenzene compounds show that irradiation at around 365 nm promotes the trans-to-cis isomerization, while irradiation at a longer wavelength, such as 455 nm, facilitates the reverse process. uni-kiel.de The specific wavelengths for maximal absorption and isomerization are influenced by the substituents on the phenyl rings. ucla.edu The benzyloxy group in this compound can influence the electronic structure and thus the precise absorption maxima.

Emission spectroscopy, particularly fluorescence, can also provide insights into the excited states of azobenzene derivatives. While azobenzene itself is weakly fluorescent, modifications to its structure can alter its emission properties. ucla.edu The emission spectra of the cis and trans isomers can differ, allowing for another avenue to monitor the photoisomerization process. ucla.edu For example, in some azobenzene derivatives, the trans isomer may exhibit a structured emission band, while the cis isomer shows a less intense and broader emission. ucla.edu

| Isomer | Transition | Typical Wavelength Range (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| trans | π-π | ~320-360 | High |

| trans | n-π | ~450 | Low |

| cis | π-π | ~320-360 | Lower than trans |

| cis | n-π | ~450 | Higher than trans |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the geometry of the E and Z isomers of azobenzene derivatives. The chemical shifts of the aromatic protons are particularly sensitive to the spatial arrangement of the phenyl rings. researchgate.net Upon photoisomerization from the more stable E (trans) isomer to the metastable Z (cis) isomer, significant changes in the 1H NMR spectrum are observed. researchgate.netsemanticscholar.org

In the E isomer, the phenyl rings are in a planar or near-planar conformation, leading to a specific set of chemical shifts for the aromatic protons. When UV light induces the conversion to the Z isomer, the phenyl rings are forced into a non-planar, three-dimensional arrangement. researchgate.net This geometric change brings some protons into closer proximity to the shielding or deshielding zones of the other aromatic ring, resulting in upfield shifts of the proton signals. researchgate.netwiley-vch.de

For example, in a study of a related azobenzene-containing molecule, the characteristic signals of the azobenzene moiety in the E-isomer were observed at specific downfield chemical shifts. researchgate.net After exposure to UV light, the conversion to the Z-isomer triggered an upfield shift of these proton signals. researchgate.net The ratio of the two isomers in the photostationary state can be quantified by integrating the respective signals in the NMR spectrum. semanticscholar.orgwiley-vch.de This allows for the determination of the efficiency of the photoisomerization process under specific irradiation conditions. acs.org

| Isomer | Aromatic Proton Signals | Observations |

|---|---|---|

| E (trans) | Specific downfield chemical shifts | Planar conformation of phenyl rings |

| Z (cis) | Upfield shift compared to E isomer | Non-planar conformation, protons experience shielding effects from the other ring |

Time-Resolved Spectroscopy for Ultrafast Photochemistry

Time-resolved spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are crucial for understanding the ultrafast dynamics of the photoisomerization process in azobenzene derivatives. These methods allow researchers to follow the photochemical reaction on the timescale of molecular vibrations and electronic transitions. dmphotonics.comresearchgate.net

Upon excitation with a femtosecond laser pulse, the azobenzene molecule is promoted to an excited electronic state (e.g., S1(nπ) or S2(ππ)). dmphotonics.com The subsequent relaxation and isomerization pathways occur on a picosecond or even sub-picosecond timescale. Time-resolved absorption spectroscopy probes the transient species formed during this process by measuring their absorption of a delayed probe pulse. dmphotonics.comuni-kiel.de

Studies on trans-azobenzene have shown that upon UV excitation to the S2(ππ) state, a transient species is formed that decays within hundreds of femtoseconds. dmphotonics.com This is followed by the appearance of another transient absorption, which is attributed to the S1(nπ) state and decays on a picosecond timescale. dmphotonics.com The investigation of various azobenzene derivatives has revealed that the ultrafast deactivation dynamics are generally similar to the parent azobenzene, although substituents can have some influence. uni-kiel.de These experiments provide critical data for validating theoretical models of the isomerization mechanism, which can involve either a rotation or an inversion pathway. dmphotonics.comresearchgate.net

| Excited State | Observed Transient Species | Typical Lifetime | Technique |

|---|---|---|---|

| S2(ππ) | First-formed excited state | ~900 fs | Femtosecond Time-Resolved UV-Visible Absorption Spectroscopy |

| S1(nπ) | Second transient species | ~2.5 ps | Femtosecond Time-Resolved UV-Visible Absorption Spectroscopy |

Circular Dichroism (CD) for Chiroptical Switching

When an azobenzene moiety is incorporated into a chiral molecular system, its photoisomerization can lead to significant changes in the chiroptical properties of the molecule, which can be monitored by Circular Dichroism (CD) spectroscopy. nih.govdntb.gov.ua CD measures the differential absorption of left and right circularly polarized light and is a sensitive probe of molecular chirality.

The changes in the CD spectrum can be dramatic, with some systems showing an inversion of the CD signal upon isomerization. dntb.gov.ua The development of visible-light-activated chiroptical switches based on azobenzene derivatives is an active area of research, with the goal of creating systems that can be controlled with less harmful, longer-wavelength light. nih.gov

Morphological and Microscopic Investigations

Scanning Tunneling Microscopy (STM) for Surface Adlayers and Molecular Switching

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization and manipulation of individual molecules adsorbed on a conductive surface. mdpi.comaps.org For azobenzene derivatives, STM has been instrumental in studying the formation of self-assembled monolayers (SAMs) and observing the switching behavior of individual molecules. uni-kiel.deresearchgate.net

When azobenzene molecules are deposited on a surface like Au(111), they can form ordered adlayers. mdpi.comaps.org The large geometric change that occurs during the trans-to-cis isomerization makes azobenzene an excellent candidate for STM studies. uni-kiel.de Researchers have been able to induce and observe the isomerization of single azobenzene molecules on a surface using either light irradiation or the voltage bias of the STM tip. mdpi.comarxiv.org

For instance, it has been demonstrated that applying voltage pulses from the STM tip can reversibly switch an azobenzene molecule between two stable orientational configurations on a Au(111) surface. aps.org Furthermore, STM can be used to laterally manipulate individual molecules, allowing for the construction of molecular assemblies. aps.org The switching can also be observed as a "blinking" effect in STM images, corresponding to the reversible isomerization of the molecule under the applied bias. arxiv.org These studies provide fundamental insights into the behavior of molecular switches at the single-molecule level.

X-ray Diffraction (XRD) for Liquid Crystalline Phase Confirmation

X-ray Diffraction (XRD) is an essential technique for characterizing the structure and phase behavior of liquid crystalline materials. rsc.orgresearchgate.net For azobenzene derivatives that exhibit liquid crystalline properties, XRD is used to identify the type of mesophase (e.g., nematic, smectic) and to determine structural parameters such as layer spacing. rsc.orgresearchgate.net

In a typical XRD experiment on a liquid crystalline sample, the diffraction pattern reveals information about the long-range order of the molecules. A crystalline solid will give sharp diffraction peaks, while an isotropic liquid will show a broad, diffuse halo. researchgate.net Liquid crystalline phases exhibit features of both, with broad peaks at wide angles indicating liquid-like lateral spacing of the molecules and sharper peaks at small angles corresponding to the layered or orientational order of the mesophase. researchgate.net

Polarizing Optical Microscopy (POM) for Mesophase Texture and Transitions

Polarizing Optical Microscopy (POM) is an indispensable technique for the characterization of liquid crystalline materials, providing direct visual evidence of mesophase types and their transition temperatures. In the study of this compound and related azo compounds, POM is used to identify the distinct optical textures that are characteristic of specific liquid crystal phases, such as nematic and smectic phases. dntb.gov.uabeilstein-journals.org The substance is typically placed on a glass slide, heated, and then cooled while being observed through a polarizing microscope. The changes in texture upon cooling from the isotropic liquid state reveal the sequence of liquid crystal phases. beilstein-journals.orgmdpi.com

For many azobenzene derivatives, the liquid crystal phases (mesophases) are observed as the substance cools from a clear isotropic liquid. youtube.com The transition from the isotropic phase to a liquid crystal phase is marked by the appearance of birefringence, meaning the material splits a beam of polarized light into two, a property of optically anisotropic materials like liquid crystals. lcms.cz

The nematic phase, one of the simplest liquid crystal phases, is commonly identified by its characteristic "threaded" or "marbled" texture when viewed through a POM. derpharmachemica.comuh.edu Another typical texture for the nematic phase is the Schlieren texture, characterized by dark brushes or lines that correspond to singularities in the molecular alignment. nih.gov

More ordered smectic phases, if present, exhibit their own unique textures. For instance, the Smectic A phase often appears as a focal conic fan texture, while the Smectic C phase can also show a Schlieren texture, though with different features than the nematic one. derpharmachemica.comuh.edunih.gov The identification of these textures allows researchers to determine the type of mesophase formed by the compound. beilstein-journals.org

By carefully controlling and recording the temperature, POM allows for the precise determination of phase transition temperatures. researchgate.nettandfonline.com As the sample is heated or cooled, the exact temperature at which a texture transforms into another is noted. For example, the temperature at which the isotropic liquid transforms into a nematic phase on cooling is the clearing point (TN-I). Similarly, the transition from a nematic to a smectic phase (TSm-N) or from a smectic phase to a crystalline solid (TCr-Sm) is observed by a distinct change in the optical texture. mdpi.commdpi.com These visually determined transition temperatures are often confirmed using other analytical methods like Differential Scanning Calorimetry (DSC). mdpi.comepa.gov

Table 1: Observed Mesophase Transitions and Textures for Azobenzene Derivatives This table provides examples of phase transitions and textures typically observed in azobenzene-containing liquid crystals, which are used to characterize compounds like this compound.

| Transition | Typical Temperature Range (°C) | Observed POM Texture |

| Isotropic to Nematic (I-N) | Varies, e.g., 90-240 °C mdpi.comnih.gov | Appearance of threaded, marbled, or Schlieren textures from the dark isotropic liquid. derpharmachemica.comnih.gov |

| Nematic to Smectic A (N-SmA) | Varies | Transformation of nematic texture into focal conic fan-shaped textures. derpharmachemica.com |

| Nematic to Smectic C (N-SmC) | Varies | Transformation of nematic texture to a different Schlieren or broken focal conic texture. nih.gov |

| Liquid Crystal to Crystal (LC-Cr) | Varies | Loss of fluid texture and formation of solid crystalline domains. |

Molecular Design Principles and Structure Property Relationships

Influence of Substituents on Photochemical and Photophysical Properties

The introduction of various substituent groups onto the azobenzene (B91143) scaffold profoundly impacts its electronic and steric characteristics, thereby influencing its light-absorption and isomerization behavior.

The nature of substituents on the phenyl rings of azobenzene derivatives plays a crucial role in determining their absorption spectra and isomerization efficiency. nih.gov The general principle is that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the molecular orbitals involved in the electronic transitions.

Push-pull systems, where an EDG is present on one phenyl ring and an EWG on the other, are of particular interest. beilstein-journals.org This arrangement leads to a charge-transfer character in the excited state, which can cause a bathochromic (red) shift in the π-π* absorption band. unibo.itchalmers.se For instance, azobenzene derivatives with a strong donor like an amino group and a strong acceptor like a nitro group exhibit absorption maxima shifted towards the visible region. chalmers.se This shift is advantageous for applications requiring visible-light-driven isomerization. beilstein-journals.org

The strength of the donor and acceptor groups directly correlates with the extent of the spectral shift. unibo.it For example, comparing 4-methoxy-4′-cyanoazobenzene with 4-(4-nitrophenylazo)aniline, the latter with stronger donor (amino) and acceptor (nitro) groups shows a more significant red shift. unibo.it The solvent environment can also influence the absorption spectra of these push-pull systems. unibo.it

| Compound | Substituent 1 | Substituent 2 | λmax (π-π*) | Effect |

| Azobenzene | -H | -H | ~320 nm | Reference |

| 4-Aminoazobenzene | -NH2 (EDG) | -H | ~385 nm | Bathochromic shift |

| 4-Nitroazobenzene | -NO2 (EWG) | -H | ~330 nm | Minor bathochromic shift |

| 4-Amino-4'-nitroazobenzene | -NH2 (EDG) | -NO2 (EWG) | ~470 nm | Significant bathochromic shift |

Note: The λmax values are approximate and can vary with the solvent.

The efficiency of photoisomerization is also affected by the electronic nature of the substituents. Push-pull substitution can enhance the photoisomerization quantum yield. unibo.it This is because the stabilization of the bright ππ* state makes it behave more like the productive dark nπ* state, leading to a more efficient isomerization process. unibo.it

The rate at which the less stable cis isomer thermally reverts to the more stable trans isomer is a critical parameter for many applications. This process, known as thermal relaxation, is highly sensitive to steric effects. Introducing bulky substituents, particularly at the ortho positions of the azobenzene core, can significantly influence the kinetics of this thermal isomerization.

The rationale behind this is the increased steric hindrance in the planar trans state compared to the non-planar cis state. Bulky groups at the ortho positions can destabilize the trans isomer, thereby lowering the energy barrier for thermal relaxation from the cis form. However, the effect can be complex. For instance, in some systems, bulky substituents have been shown to shield the azobenzene core, which can affect the thermal relaxation process. ru.nl

Macrocyclization, which introduces significant strain, can dramatically alter thermal stability. Depending on the length of the bridge in bridged azobenzene derivatives, the half-life of the isomers can be either shortened or, in some cases, enhanced. chemrxiv.org

| Azobenzene Derivative | Substituent(s) | Effect on Thermal Relaxation |

| Unsubstituted Azobenzene | None | Reference half-life |

| ortho-methylated azobenzene | Methyl groups at ortho positions | Can accelerate thermal relaxation |

| Tetra-ortho-fluoro substituted azobenzene | Fluorine atoms at all ortho positions | Can lead to faster thermal relaxation |

| Bridged Azobenzenes | Alkyl bridge connecting the phenyl rings | Half-life is highly dependent on bridge length and resulting strain |

The geometry of the trans isomer is nearly planar, while the cis isomer adopts a non-planar, three-dimensional structure. nih.govaps.org The introduction of substituents can further influence these geometries. For example, the twist angle between the phenyl rings can be affected by the position of the substituents. dergipark.org.tr

Theoretical calculations, such as those using Density Functional Theory (DFT), are valuable tools for understanding the structural and energetic differences between positional isomers. dergipark.org.trnih.gov These calculations can predict bond lengths, bond angles, and the relative stabilities of the E and Z isomers. nih.gov For instance, studies on azobenzene derivatives containing maleimide (B117702) groups have shown that the calculated bond length of the N=N group is generally larger for the (E) isomers than for the (Z) isomers. nih.gov

The relative position of substituents also affects the electronic properties. For example, the HOMO-LUMO energy gap, which is related to the molecule's reactivity and stability, can differ between positional isomers. dergipark.org.tr

Chiroptical Control and Chirality Induction

Chirality, or "handedness," is a fundamental property in nature and chemistry. Introducing chirality into azobenzene systems allows for the development of chiroptical materials and switches, where light can be used to control chiral properties.

The cis form of azobenzene is inherently helical due to the steric hindrance between its two phenyl rings, which forces them into a twisted conformation. mdpi.com This helical structure can exist in two enantiomeric forms, (P)- and (M)-helices. mdpi.com In an achiral environment, these two helical forms are energetically equivalent and exist as a racemic mixture.

However, it is possible to induce a preferred helical sense in the cis-azobenzene moiety by introducing a chiral element into the molecule. mdpi.comresearchgate.net This process is known as intramolecular chirality transfer. For example, by covalently linking a chiral binaphthyl unit to the azobenzene core, the axial chirality of the binaphthyl can dictate the helical chirality of the cis-azobenzene. mdpi.comresearchgate.netdntb.gov.ua

The specific helical sense induced depends on both the axial chirality of the binaphthyl and the positions at which it is linked to the azobenzene. mdpi.comresearchgate.netdntb.gov.ua For instance, a 2,2'-linked-(R)-binaphthyl has been shown to induce a cis-(P)-azobenzene helix, while a symmetrically 7,7'-linked-(R)-binaphthyl induces a cis-(M)-azobenzene helix. mdpi.comresearchgate.netdntb.gov.ua This induced chirality can be detected and quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. mdpi.comsmu.edu The photoisomerization process allows for the switching of these chiroptical properties. researchgate.net

| Chiral Inducer | Linkage Position | Induced Helicity in cis-Azobenzene |

| (R)-Binaphthyl | 2,2' | (P)-helix |

| (R)-Binaphthyl | 7,7' | (M)-helix |

| L-alanine | Terminal positions of a helical oligomer | (P)-helix bias |

Appending chiral amino acids, such as L-alanine, to the termini of helical azobenzene oligomers can also induce a preferred helical sense. smu.edu Irradiation with light can then be used to modulate this induced chirality. smu.edu

Beyond the molecular level, chirality can also be expressed at the supramolecular level in assemblies of azobenzene-containing polymers. mdpi.comresearcher.life In these systems, the azobenzene units can arrange themselves in a non-symmetric, helical fashion through non-covalent interactions, leading to supramolecular chirality. mdpi.comresearcher.life

This supramolecular chirality can be induced in several ways. One approach is to use polymers with chiral side chains containing azobenzene moieties. mdpi.com Another method involves using achiral azobenzene-containing polymers and inducing chirality through an external chiral source, such as a chiral solvent or circularly polarized light (CPL). semanticscholar.orgresearchgate.netnih.gov For example, the supramolecular chirality of achiral side-chain azobenzene polymers can be induced by limonene (B3431351) vapor. semanticscholar.orgnih.gov

The photoisomerization of the azobenzene units provides a powerful tool for controlling the supramolecular organization and, therefore, the chiroptical properties of these polymer systems. mdpi.comresearcher.life By switching the azobenzene units between their trans and cis states, it is possible to reversibly modulate the supramolecular chirality. nih.gov For instance, the chiroptical properties of some azobenzene side-chain polymers can be reversibly controlled by UV light and thermal annealing. nih.gov This ability to photomodulate supramolecular chirality opens up possibilities for developing smart materials with switchable chiroptical properties. nih.gov

Applications of 4 Phenylmethoxy Azobenzene and Its Derivatives in Materials Science

Photoresponsive Polymer Systems

Photoresponsive polymers are a class of smart materials that can change their properties in response to light. kuleuven.be This capability stems from the incorporation of photochromic molecules, such as azobenzene (B91143) and its derivatives, into the polymer structure. rsc.org The light-induced transformations of these molecules at the microscopic level can be harnessed to generate macroscopic effects, making these polymers suitable for a variety of applications in materials science. mdpi.com

Azobenzene-Containing Liquid Crystalline Polymers (LCPs)

Azobenzene-containing liquid crystalline polymers (LCPs) are materials that combine the properties of liquid crystals and polymers with the photoresponsive nature of azobenzene. researchgate.net The incorporation of azobenzene moieties into the polymer backbone or as side chains allows for the manipulation of the liquid crystalline phases through light, leading to a range of photo-optical and photomechanical responses. fudan.edu.cn The reversible trans-cis isomerization of the azobenzene units upon irradiation with light of specific wavelengths is the fundamental mechanism behind the photoresponsiveness of these materials. fudan.edu.cn

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. nih.gov They can be broadly classified into two types: thermotropic and lyotropic.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases as a function of temperature. nih.gov In the context of azobenzene-containing polymers, the photoisomerization of the azobenzene units can influence the phase transition temperatures. For example, the trans isomer is a rod-like molecule that fits well into the ordered structure of a liquid crystalline phase. Upon UV irradiation, it converts to the bent cis isomer, which disrupts this order and can lead to a phase transition to a more disordered state, such as an isotropic liquid. fudan.edu.cn This photochemical phase transition is a key principle behind the application of these materials in optical switching and data storage. kpi.ua Recent research has explored the use of thermotropic LCs for molecular solar thermal energy storage (MOST) applications due to their ability to self-organize into ordered nanostructures, which can enhance energy storage capacity while maintaining a fluid state that facilitates isomerization. nih.gov

Lyotropic Liquid Crystals: These liquid crystals are formed by dissolving an amphiphilic mesogen in a suitable solvent. mdpi.com The phase behavior of lyotropic systems depends on both temperature and the concentration of the solute. nih.gov Azobenzene derivatives can be designed as amphiphilic molecules (photosurfactants) that self-assemble into lyotropic liquid crystal phases in the presence of a solvent like water. nih.gov The photoisomerization of the azobenzene unit can alter the molecular shape and polarity, thereby influencing the self-assembled structures and the phase behavior of the lyotropic system. This property has been explored for applications such as photoregulated mass transport through nanoporous membranes where the pore size can be controlled by light. acs.org

| Liquid Crystal Type | Inducing Factor for Phase Transition | Role of Azobenzene Isomerization |

| Thermotropic | Temperature | Alters phase transition temperatures by disrupting molecular order. |

| Lyotropic | Solvent Concentration & Temperature | Modifies self-assembly and phase behavior by changing molecular shape and polarity. |

The ability to control the alignment of liquid crystal molecules is crucial for their application in display technologies and other optical devices. researchgate.net Traditional methods often involve mechanical rubbing of a polymer alignment layer, which can introduce dust and static charges. Photoalignment using azobenzene-containing materials offers a non-contact alternative with the potential for high-resolution patterning. researchgate.net

When a thin film of an azobenzene-containing polymer is exposed to linearly polarized light, the azobenzene molecules tend to align themselves perpendicular to the direction of polarization. kpi.uaresearchgate.net This alignment occurs through repeated cycles of trans-cis-trans photoisomerization. kpi.ua The aligned azobenzene layer can then serve as a template to direct the orientation of a bulk liquid crystal layer deposited on top of it. researchgate.netresearchgate.net This technique allows for precise control over the alignment direction and can be used to create complex patterns of liquid crystal orientation. dtic.mil The kinetics of this reorientation process have been studied, revealing that it involves both a fast initial response and a slower adjustment to achieve a well-aligned monodomain. kpi.ua

The direction and nature of the deformation (e.g., bending, twisting, or rolling) can be precisely controlled by programming the initial alignment of the liquid crystal director within the polymer film. fudan.edu.cnnih.gov This has led to the development of various light-driven devices, including artificial muscles, soft robots, and microfluidic components. fudan.edu.cnnih.gov For these photomechanical effects to be efficient, a certain degree of crosslinking within the polymer is often necessary to translate the molecular motion into a macroscopic deformation. nih.gov

| Actuator Type | Deformation Mechanism | Controlling Factors |

| Bending Actuator | Asymmetric contraction/expansion through the film thickness. | Gradient of light intensity or molecular alignment. |

| Twisting Actuator | Helical alignment of liquid crystal director. | Chirality of the system and polarization of light. |

| Rolling Actuator | Complex pre-programmed director profile. | Spatial patterning of the alignment layer. |

Surface Relief Gratings via Photoinduced Mass Transport

A remarkable phenomenon observed in thin films of azobenzene-containing polymers is the formation of surface relief gratings (SRGs) upon exposure to an interference pattern of laser light. mdpi.comdtic.mil This process involves the large-scale, directed movement of polymer chains, often at temperatures well below the glass transition temperature of the polymer, leading to the creation of topographical patterns on the film surface. researchgate.netnih.gov

The formation of SRGs is a complex process that is influenced by several factors, including the polarization of the writing beams, the intensity of the light, and the chemical structure of the polymer. dtic.milnih.gov While the exact mechanism is still a subject of research, it is understood that the repeated trans-cis-trans isomerization cycles of the azobenzene units induce a mobility in the polymer matrix, allowing the material to move from regions of high light intensity to regions of low intensity. researchgate.net This photoinduced mass transport is believed to be driven by forces generated by the electric field gradient of the incident light. researchgate.netaip.org

SRGs have potential applications in various optical technologies, including diffractive optics, data storage, and as templates for cell culture. researchgate.netpastic.gov.pk The ability to optically write and erase these gratings offers a high degree of control and reconfigurability. researchgate.netaip.org

Functionalization of Commercial Polymers for Smart Materials

The incorporation of photoresponsive moieties like 4-(Phenylmethoxy)azobenzene into common commercial polymers is a promising strategy for developing new smart materials with tailored functionalities. This approach can impart photoswitchable properties to polymers that already possess desirable mechanical, thermal, or chemical characteristics.

For example, azobenzene units can be incorporated into polysiloxanes to create materials that undergo a reversible liquid-to-solid transition upon exposure to light. kuleuven.be This is achieved by designing the system such that the trans-cis isomerization of the azobenzene triggers the formation or disruption of supramolecular cross-links. kuleuven.be Such materials could find applications in areas like photo-controlled adhesives, smart coatings, and photoresists. kuleuven.bersc.org The functionalization of polymers with azobenzene derivatives can also be used to create photoresponsive hydrogels, where the swelling behavior or mechanical properties can be modulated by light. rsc.org

Optical and Photonic Devices

This compound and its derivatives are a class of photochromic molecules that have garnered significant interest in materials science due to their ability to undergo reversible isomerization between two distinct forms, the trans and cis isomers, upon exposure to light of specific wavelengths. This photoisomerization process leads to substantial changes in their molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for a variety of optical and photonic applications.

Optical Data Storage Media

The photochromic properties of azobenzene-containing materials, including derivatives of this compound, have been extensively explored for their potential in high-density optical data storage. The principle behind this application lies in the distinct physical properties of the trans and cis isomers, which can be used to represent the "0" and "1" states of binary data. Information can be written, erased, and rewritten by using different wavelengths of light to induce the forward and reverse isomerization processes.

In this context, polymers containing azobenzene side-chains are particularly promising. Information can be encoded by locally changing the orientation of the azobenzene chromophores within a thin polymer film using a focused laser beam. This process, known as photoinduced anisotropy, can be read by detecting changes in the polarization of a probe beam. For instance, researchers have demonstrated rewritable optical data storage in azobenzene copolymers by using a femtosecond near-IR laser to induce localized depoling of the chromophores. nih.govnih.govfree.frresearchgate.net This disorientation is triggered by the photoisomerization of the azo-dye component. nih.govnih.govfree.frresearchgate.net The resulting localized loss in second harmonic generation efficiency can be exploited for data storage applications. nih.govnih.govfree.frresearchgate.net The low irradiation powers used allow for the system to be recycled by reheating and repoling the films, making it a rewritable system. nih.govnih.govfree.frresearchgate.net

The phenylmethoxy group in this compound can influence the thermal stability of the cis isomer and the kinetics of the isomerization process, which are critical parameters for the long-term stability and writing/erasing speeds of the data storage media. The bulky nature of the phenylmethoxy group can also affect the packing of the polymer chains, potentially leading to a larger free volume and facilitating the isomerization process in the solid state.

Table 1: Comparison of Isomerization Properties for Optical Data Storage

| Property | trans Isomer | cis Isomer | Implication for Data Storage |

| Thermodynamic Stability | More stable | Less stable | The trans state can represent the default "0" state, while the less stable cis state can be the "1" state, requiring energy (light) to be maintained. |

| Absorption Spectrum | Strong absorption in the UV region (π-π* transition) | Stronger absorption in the visible region (n-π* transition) | Allows for wavelength-selective writing and erasing of data. |

| Molecular Geometry | Planar | Non-planar | Changes in molecular shape can induce significant changes in the optical properties of the material, such as refractive index and birefringence, which can be used for data readout. |

Photo-Controlled Optical Coefficients and Birefringence

The photoisomerization of this compound derivatives can be harnessed to control the optical coefficients of materials in real-time. When embedded in a polymer matrix, the selective excitation of azobenzene molecules with polarized light can lead to their alignment perpendicular to the polarization direction of the incident light. This molecular orientation induces optical anisotropy, known as photoinduced birefringence, where the material exhibits different refractive indices for light polarized in different directions.

This phenomenon has been demonstrated in various azobenzene-containing polymers. For example, a study on an azobenzene-functionalized poly(esterimide) showed that distinct saturation levels and growth dynamics of photoinduced birefringence could be achieved by using different excitation wavelengths. researchgate.net The ability to precisely control birefringence is crucial for applications in optical components such as tunable waveplates, polarization gratings, and optical switches. nih.gov

The phenylmethoxy substituent can enhance the birefringence by increasing the polarizability anisotropy of the molecule. Furthermore, the interaction of the phenylmethoxy group with the polymer matrix can influence the efficiency of the photo-orientation process and the stability of the induced anisotropy.

Molecular Switches and Logic Gates

At the molecular level, the reversible isomerization of this compound allows it to function as a molecular switch. beilstein-journals.orgnih.goviris-biotech.de The trans and cis states can be considered as the "on" and "off" states of the switch, which can be toggled using light signals. This property is the foundation for developing molecular-scale logic gates and computational devices.

The response time of these molecular switches is a critical factor and is directly related to the kinetics of the cis-to-trans thermal isomerization. beilstein-journals.org The electronic nature of substituents on the azobenzene core plays a significant role in modulating this relaxation rate. beilstein-journals.org While simple alkoxy groups like in this compound typically lead to slow thermal relaxation (in the order of hours to days), which is suitable for applications requiring stable "on" and "off" states, modifications to the molecular structure can be made to achieve much faster switching times. beilstein-journals.org

Researchers have successfully demonstrated the use of azobenzene derivatives in various molecular switching applications, including the photocontrol of peptide conformations and the development of light-driven real-time information-transmitting systems. beilstein-journals.orgnih.gov The integration of these molecular switches into more complex architectures could pave the way for all-photonic molecular logic gates.

Dye-Sensitized Solar Cells (DSSCs) and Photochromic Dyes

In the field of renewable energy, azobenzene derivatives are being investigated as photochromic dyes in dye-sensitized solar cells (DSSCs). nih.govsemanticscholar.orgresearchgate.netmdpi.com The fundamental principle of a DSSC involves a dye molecule that absorbs light and injects an electron into a semiconductor material, thereby generating an electric current. The efficiency of a DSSC is highly dependent on the light-harvesting properties of the dye.

Azobenzene-based dyes offer the intriguing possibility of creating "smart" solar cells whose absorption characteristics can be modulated by light. The trans isomer of an azobenzene dye typically has a strong absorption in the UV region, while the cis isomer absorbs more in the visible region. By switching between these two states, it is possible to control the spectral response of the solar cell.

Table 2: Key Parameters of Azobenzene Dyes in DSSCs

| Parameter | Description | Relevance of this compound |

| Absorption Spectrum | The range of wavelengths the dye can absorb. | The phenylmethoxy group can act as an electron-donating group, potentially red-shifting the absorption spectrum for better solar light harvesting. |

| LUMO Energy Level | The energy level of the lowest unoccupied molecular orbital, which should be higher than the conduction band of the semiconductor for efficient electron injection. | The substituent can modulate the LUMO level to optimize the electron transfer process. |

| HOMO Energy Level | The energy level of the highest occupied molecular orbital, which should be lower than the redox potential of the electrolyte for efficient dye regeneration. | The phenylmethoxy group can influence the HOMO level to ensure efficient regeneration of the dye. |

| Photoisomerization | The ability to switch between trans and cis isomers. | This allows for the dynamic control of the solar cell's absorption properties. |

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Azobenzene derivatives, including those with a phenylmethoxy group, can be designed with a specific anchor group (e.g., a thiol) that allows them to form robust and well-defined SAMs on surfaces like gold. nih.gov The ability to control the structure and properties of these monolayers at the molecular level opens up a wide range of applications in surface functionalization.

A study on 6-[4-(phenylazo)phenoxy]hexane-1-thiol, a derivative of this compound, self-assembled on a gold surface revealed the formation of domain-like structures with a high degree of order. nih.gov Within these domains, virtually all the molecules are identically oriented with respect to the surface plane. nih.gov This high level of organization is crucial for achieving predictable and uniform surface properties.

Control of Surface Properties through Azobenzene Isomerization

The photoisomerization of azobenzene units within a SAM provides a powerful tool for dynamically controlling the properties of a surface. The change in molecular geometry from the linear trans isomer to the bent cis isomer can significantly alter the surface's chemical and physical characteristics, such as wettability, adhesion, and friction.